N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-thiadiazole ring through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The iodofuran moiety can be introduced via iodination reactions using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodofuran moiety allows for substitution reactions, where the iodine atom can be replaced by other functional groups using nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing the thiazole ring, known for their diverse biological activities.
Indoles: Compounds with the indole nucleus, widely studied for their pharmacological properties.
Furans: Compounds with the furan ring, used in various chemical and biological applications.
Uniqueness
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of multiple heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H12IN3O3S |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H12IN3O3S/c1-8-3-4-11-10(7-8)9(2)14(24-11)16(22)20-17-19-15(21-25-17)12-5-6-13(18)23-12/h3-7H,1-2H3,(H,19,20,21,22) |
InChI Key |
OQCRPFLEKLZRNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC(=NS3)C4=CC=C(O4)I |
Origin of Product |
United States |
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